5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted with a chlorine atom at position 5, a prop-2-en-1-ylsulfanyl (allylsulfanyl) group at position 2, and a carboxamide-linked 4-sulfamoylphenethyl moiety at position 3. Its molecular formula is C₁₉H₁₈ClN₄O₃S₂, with a calculated molecular weight of 473.95 g/mol.
Properties
Molecular Formula |
C16H17ClN4O3S2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O3S2/c1-2-9-25-16-20-10-13(17)14(21-16)15(22)19-8-7-11-3-5-12(6-4-11)26(18,23)24/h2-6,10H,1,7-9H2,(H,19,22)(H2,18,23,24) |
InChI Key |
RMDBZRPHFAUPLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and prop-2-en-1-ylsulfanyl groups, and the final attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Impact of Sulfanyl Substituents: The allylsulfanyl group in the target compound provides a reactive alkene bond, which may participate in covalent interactions or metabolic transformations.
Role of the Sulfamoyl Group :
- The 4-sulfamoylphenethyl group in the target compound and analogs () is critical for hydrogen bonding via sulfonamide oxygen/nitrogen atoms. This moiety is absent in , which instead rely on methoxy or chlorophenyl groups for hydrophobic interactions.
Molecular Weight and Drug-Likeness :
- Compounds with larger substituents (e.g., fluorobenzylsulfanyl in ) exceed 480 g/mol, approaching the upper limit for oral bioavailability. The target compound (473.95 g/mol) and simpler analogs (e.g., ) are more likely to comply with Lipinski’s rules.
Crystallographic Insights :
- While direct crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal that pyrimidine-carboxamides often adopt planar conformations, with sulfanyl groups positioned perpendicular to the pyrimidine ring. This geometry may influence binding to flat enzymatic active sites.
Biological Activity
5-Chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrimidine core substituted with a chloro group, a prop-2-en-1-ylsulfanyl moiety, and a sulfamoylphenyl ethyl side chain. The IUPAC name reflects these features, indicating potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds in the pyrimidine class have been shown to inhibit tumor cell proliferation by targeting folate receptors and disrupting nucleotide synthesis pathways. For instance, related pyrimidine derivatives have been documented to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to ATP depletion in cancer cells .
- Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies report that certain derivatives can suppress COX-2 activity effectively, comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and receptor binding |
| Prop-2-en-1-ylsulfanyl Moiety | Potentially increases reactivity with nucleophiles |
| Sulfamoylphenyl Side Chain | Improves solubility and selectivity |
Case Studies
- Antitumor Efficacy : In vitro studies have shown that similar pyrimidine derivatives can significantly inhibit the growth of various cancer cell lines. For example, compounds targeting folate receptors have been successful in reducing proliferation rates in human tumor cells, indicating the potential for this compound to exhibit similar effects .
- Anti-inflammatory Activity : A study assessing the anti-inflammatory potential of pyrimidine derivatives found that certain compounds effectively reduced inflammation markers in animal models. The inhibition of iNOS and COX enzymes was significantly higher than traditional anti-inflammatory agents, suggesting that this compound may offer therapeutic benefits in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
